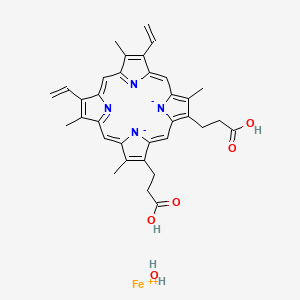

Hematin

Beschreibung

Eigenschaften

CAS-Nummer |

15489-90-4 |

|---|---|

Molekularformel |

C34H33FeN4O5 |

Molekulargewicht |

633.5 g/mol |

IUPAC-Name |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+);hydroxide |

InChI |

InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+3;/p-3 |

InChI-Schlüssel |

BMUDPLZKKRQECS-UHFFFAOYSA-K |

Kanonische SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[OH-].[Fe+3] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

15489-90-4 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alkaline Hematin D 575 Alkaline Hematin D-575 Chloride, Ferriheme Chloride, Ferriprotoporphyrin IX Chlorohemin Ferrihaem Ferriheme Chloride Ferriprotoporphyrin Ferriprotoporphyrin IX Ferriprotoporphyrin IX Chloride Hematin Hematin D-575, Alkaline Hemin Panhematin Protohemin Protohemin IX |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the In Vitro Mechanisms of Hematin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematin, a hydroxylated form of heme, is a molecule of significant interest in various fields of biomedical research. While clinically used in the management of acute porphyrias, its in vitro activities reveal a complex and multifaceted mechanism of action with implications for hemostasis, infectious diseases, and inflammatory processes. This technical guide provides an in-depth exploration of the core in vitro mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development endeavors.

I. Effects on Hemostasis: A Dual Role in Platelet Function and Coagulation

This compound exhibits a paradoxical effect on hemostasis, acting as both a pro-aggregatory agent for platelets and an inhibitor of the coagulation cascade.

Platelet Aggregation

In vitro studies have demonstrated that this compound can directly induce platelet aggregation. This effect is mediated by the release of adenosine diphosphate (ADP) from platelets.

Quantitative Data: this compound-Induced Platelet Aggregation

| Parameter | Condition | Result | Reference |

| Platelet Aggregation | 0.1 mg/ml this compound | Induces platelet aggregation | [1] |

| ¹⁴C-Serotonin Release | 0.1 mg/ml this compound | Induces release | [1] |

| ATP Release | 0.1 mg/ml this compound | Induces release | [1] |

| Inhibition of Aggregation | 0.12 mg/ml Aspirin | Inhibits this compound-induced aggregation | [1] |

| Platelet Shape Change & Aggregation | 5 µM and 30 µM this compound | Induces platelet shape change and aggregation |

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol outlines the light transmission aggregometry (LTA) method to assess this compound-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

This compound solution (e.g., 1 mg/ml in 0.1 M NaOH)

-

Phosphate-buffered saline (PBS)

-

Aggregometer

Procedure:

-

Prepare Platelet-Rich Plasma (PRP):

-

Collect whole blood in tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.

-

Carefully collect the supernatant (PRP).

-

-

Prepare Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP, which is used as a blank.

-

-

Perform Aggregometry:

-

Adjust the platelet count in PRP to approximately 2.5 x 10⁸ platelets/ml with PPP.

-

Pipette 450 µl of the adjusted PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and incubate at 37°C for 5 minutes.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add 50 µl of the this compound solution to the PRP to achieve the desired final concentration.

-

Record the change in light transmission for at least 5 minutes to measure the extent of platelet aggregation.

-

Signaling Pathway: this compound-Induced Platelet Aggregation

References

Hematin's role in cellular oxidative stress pathways

An In-depth Technical Guide on Hematin's Role in Cellular Oxidative Stress Pathways

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Heme (iron-protoporphyrin IX), and its oxidized form this compound, are essential molecules involved in a myriad of biological processes. However, the accumulation of free heme is highly cytotoxic, primarily due to its capacity to promote oxidative stress. This document provides a comprehensive technical overview of the dual role of this compound in cellular oxidative stress pathways. It details its pro-oxidant mechanisms that lead to cellular damage and the intricate cytoprotective signaling cascades it subsequently triggers. Key focus is placed on the activation of the Nrf2-Keap1 pathway and the induction of Heme Oxygenase-1 (HO-1), central components of the cellular antioxidant response. This guide includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in the fields of cellular biology, pharmacology, and drug development.

The Dichotomous Nature of this compound in Oxidative Stress

Free this compound is a double-edged sword in cellular homeostasis.[1] While essential as a cofactor for numerous hemoproteins, its excess is toxic. This toxicity stems from its ability to intercalate into lipid membranes and catalyze the formation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and protein aggregation.[1][2][3][4] In response to this pro-oxidant threat, cells have evolved a robust defense system. A primary response to heme-induced stress is the transcriptional activation of potent antioxidant and cytoprotective genes, a process largely orchestrated by the Heme Oxygenase-1 (HO-1) system and the Nrf2 signaling pathway.[4][5][6]

-

Pro-oxidant Effects : Excess free this compound promotes the generation of ROS, such as superoxide and hydroxyl radicals.[4][6] This leads to a cascade of damaging events including the oxidation of lipids and proteins, compromising cellular integrity and function.[3]

-

Antioxidant Response : To counteract heme toxicity, cells upregulate HO-1, the rate-limiting enzyme in heme degradation.[4][7] This enzymatic process not only removes the pro-oxidant heme but also generates products with significant antioxidant and anti-inflammatory properties: biliverdin (which is rapidly converted to bilirubin), free iron (Fe²⁺), and carbon monoxide (CO).[7][8]

Core Signaling Pathways Modulated by this compound

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[9][10][11]

-

Basal State : Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[10]

-

Activation by this compound : this compound-induced oxidative stress leads to the modification of reactive cysteine residues on Keap1.[5][10] This conformational change inhibits Keap1's ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 bypasses repression, accumulates, and translocates to the nucleus.[5][10]

-

Gene Transcription : In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[9][10] This drives the transcription of a battery of cytoprotective genes, including:

Mitogen-Activated Protein Kinase (MAPK) Pathways

Oxidative stress is a potent activator of MAPK signaling cascades, including ERK, JNK, and p38 MAPK.[13][14][15] These pathways can be activated by ROS generated during this compound exposure and play a role in regulating the subsequent cellular response.[16][17] The extracellular signal-regulated kinase (ERK) pathway, in particular, has been implicated in the nuclear translocation of Nrf2 and the induction of HO-1 in response to certain stimuli, suggesting a complex interplay between MAPK and Nrf2 signaling in orchestrating the defense against this compound-induced stress.[7]

Glutathione (GSH) Metabolism

Glutathione, a major intracellular antioxidant, plays a direct role in mitigating this compound toxicity.[18] this compound-induced oxidative stress can lead to the depletion of the reduced GSH pool.[19] Furthermore, GSH can directly interact with this compound, forming GSH-hematin adducts, which is a mechanism to structurally disintegrate and detoxify the heme molecule.[3][18] The Nrf2-mediated upregulation of GCLC, the rate-limiting enzyme in GSH biosynthesis, represents a critical feedback loop to replenish GSH stores and bolster the cell's antioxidant capacity.[5]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of this compound/hemin on oxidative stress markers and signaling molecules.

Table 1: this compound-Induced Changes in Gene and Protein Expression

| Cell/Tissue Type | This compound/Hemin Concentration | Target Molecule | Fold Change / Effect | Reference |

|---|---|---|---|---|

| Rat Retina (in vivo) | 20 mg/kg | HO-1 | Significant activation | [7] |

| Human Pro-erythroid K562 Cells | ≥50 μM | Nrf2 | Immediate accumulation and nuclear translocation | [5] |

| Human Pro-erythroid K562 Cells | ≥50 μM | GCLC, xCT | Substantial activation | [5] |

| Rat Brain (in vivo) | Injection | HO-1 | Activity peaked 9h post-administration | [19] |

| Rat Liver (in vivo) | Administration | Bilirubin | Peaked between 6 and 8 hours |[20] |

Table 2: Effects of this compound on Oxidative Stress Parameters

| Cell/Tissue Type | This compound/Hemin Concentration | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Human Pro-erythroid K562 Cells | ≥50 μM | Reactive Oxygen Species (ROS) | Accumulation | [5] |

| Rat Brain (in vivo) | Injection | Lipid Peroxidation | Marked increase 1h post-administration | [19] |

| Rat Brain (in vivo) | Injection | GSH Pool | Decrease preceded HO-1 induction | [19] |

| Rat Liver (in vivo) | N/A (with tBuOOH) | Protein/Lipid Oxidation | HO-1 induction counteracted oxidation | [20] |

| HaCaT Cells (in vitro) | Mixture with Tyrosine | Malondialdehyde (MDA) | Inhibition of accumulation after UVA |[21] |

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.

Materials:

-

H2DCFDA (e.g., Abcam ab287839, Assay Genie ROS Detection Assay Kit)[22][23]

-

Cell culture medium (phenol red-free recommended for fluorescence assays)

-

Phosphate-Buffered Saline (PBS)

-

ROS Inducer (e.g., pyocyanin, provided in some kits) as a positive control

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader (Ex/Em = 495/529 nm) or flow cytometer (FL-1 channel)

Procedure (for Adherent Cells):

-

Cell Seeding: Seed adherent cells (e.g., 2.5 x 10⁴ cells/well) in a 96-well black, clear-bottom plate to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Preparation of ROS Label: Prepare a 1X working solution of H2DCFDA in pre-warmed, serum-free cell culture medium or assay buffer. Protect from light.

-

Cell Labeling: Remove the culture medium from the wells and wash once with PBS. Add 100 µL of the 1X ROS Label solution to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Treatment: Carefully remove the ROS Label solution. Wash the cells once with PBS. Add 100 µL of medium containing the desired concentrations of this compound or control vehicle. Include wells for a positive control (ROS inducer).

-

Measurement: After the desired treatment period (e.g., 1-6 hours), measure fluorescence intensity using a microplate reader at Ex/Em = 495/529 nm.[22][23]

Heme Oxygenase-1 (HO-1) Activity Assay

This spectrophotometric assay measures HO-1 activity by quantifying the formation of bilirubin, a product of the enzymatic reaction. The protocol requires a source of biliverdin reductase to convert biliverdin to bilirubin.[24]

Materials:

-

Cell or tissue homogenates (microsomal fraction is enriched for HO-1)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Hemin (substrate)

-

NADPH (cofactor)

-

Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase[24][25]

-

Chloroform

-

Spectrophotometer

Procedure:

-

Preparation of Microsomal Fraction: Homogenize cells/tissues in a sucrose buffer. Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g) to pellet nuclei, followed by a higher-speed spin (e.g., 12,000 x g) to pellet mitochondria. The supernatant is then ultracentrifuged (e.g., 105,000 x g) to pellet the microsomal fraction, which contains HO-1. Resuspend the pellet in potassium phosphate buffer.[24]

-

Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).[24]

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (e.g., 600 µg), reaction mixture containing NADPH, hemin (e.g., 25 µM), and rat liver cytosolic protein (as the source of biliverdin reductase) in 100 mM potassium phosphate buffer.[24]

-

Incubation: Incubate the reaction tubes in the dark for 1 hour at 37°C.[24]

-

Reaction Termination: Stop the reaction by placing the tubes on ice.[24]

-

Bilirubin Extraction: Add an equal volume of ice-cold chloroform and vortex vigorously to extract the bilirubin. Centrifuge to separate the phases.

-

Spectrophotometry: Carefully collect the lower chloroform layer. Measure the absorbance difference between 464 nm and 530 nm.[25] Calculate the amount of bilirubin formed using its extinction coefficient (e.g., 40 mM⁻¹ cm⁻¹).[25] HO-1 activity is typically expressed as pmol or nmol of bilirubin formed per mg of protein per hour.

Western Blot Analysis of Keap1-Nrf2 Pathway Proteins

This protocol outlines the detection of key proteins in the Nrf2 pathway to assess its activation state.

Materials:

-

Cell lysates (cytoplasmic and nuclear fractions may be required for translocation studies)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Keap1, anti-Lamin B1 (nuclear marker), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Treat cells with this compound for the desired time points. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. For translocation studies, perform nuclear/cytoplasmic fractionation. Determine protein concentration for all samples.

-

SDS-PAGE: Denature protein samples (e.g., 30 µg per lane) by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-Keap1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).[27]

References

- 1. Heme in pathophysiology: a matter of scavenging, metabolism and trafficking across cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Activation of KEAP1/NRF2 stress signaling involved in the molecular basis of hemin-induced cytotoxicity in human pro-erythroid K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Keap1/Nrf2 Signaling Pathway | MDPI [mdpi.com]

- 12. Protective Mechanism of Humanin Against Oxidative Stress in Aging-Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 14. Oxidative stress stimulates multiple MAPK signalling pathways and phosphorylation of the small HSP27 in the perfused amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glutathione–Hemin/Hematin Adduct Formation to Disintegrate Cytotoxic Oxidant Hemin/Hematin in Human K562 Cells and Red Blood Cells’ Hemolysates: Impact of Glutathione on the Hemolytic Disorders and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heme oxygenase-1 induction and dependent increase in ferritin. A protective antioxidant stratagem in hemin-treated rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Heme oxygenase-1 induction by hemin prevents oxidative stress-induced acute cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hemin with Peroxidase Activity Can Inhibit the Oxidative Damage Induced by Ultraviolet A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. abcam.cn [abcam.cn]

- 24. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 26. KEAP1-NRF2 COMPLEX IN ISCHEMIA-INDUCED HEPATOCELLULAR DAMAGE OF MOUSE LIVER TRANSPLANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Distinctions Between Hematin and Hemin

For researchers, scientists, and professionals in drug development, a precise understanding of heme and its derivatives is paramount. Among these, hematin and hemin are frequently encountered, and their distinct chemical properties can significantly impact experimental outcomes and interpretations. This guide provides an in-depth exploration of the key chemical differences between this compound and hemin, supported by quantitative data, experimental protocols, and visual diagrams to elucidate their relationship and individual characteristics.

Core Chemical and Structural Differences

Heme is a coordination complex consisting of an iron ion coordinated to a porphyrin ring. The distinction between this compound and hemin arises from the oxidation state of this central iron atom and the nature of its axial ligand.

-

Hemin : In hemin, the iron atom is in the ferric (Fe³⁺) oxidation state. To neutralize this positive charge, the iron is coordinated to a chloride ion (Cl⁻) as an axial ligand. This forms a stable, neutral complex. Hemin is therefore correctly referred to as ferric chloride protoporphyrin IX.

-

This compound : this compound also contains iron in the ferric (Fe³⁺) state. However, its axial ligand is a hydroxide ion (OH⁻). This distinction is crucial as it imparts different chemical properties to the molecule. This compound is also known as ferric hydroxide protoporphyrin IX.

The relationship between hemin and this compound is essentially that of a salt and its corresponding base. Hemin can be converted to this compound by treatment with a base, and this compound can be converted to hemin by the addition of hydrochloric acid.

Comparative Physicochemical Properties

The subtle difference in their axial ligand leads to notable variations in the physicochemical properties of this compound and hemin. These are summarized in the table below for easy comparison.

| Property | Hemin | This compound |

| Synonyms | Ferric chloride protoporphyrin IX, Chlorohemin | Ferric hydroxide protoporphyrin IX, Oxyheme |

| Molecular Formula | C₃₄H₃₂ClFeN₄O₄ | C₃₄H₃₃FeN₄O₅ |

| Molecular Weight | 651.94 g/mol | 633.49 g/mol |

| CAS Number | 16009-13-5 | 15489-90-4 |

| Appearance | Dark blue to black crystalline powder | Dark brown to black powder |

| Solubility | Soluble in dilute alkaline solutions, slightly soluble in polar organic solvents. | Soluble in dilute alkaline solutions. |

Experimental Protocols for Differentiation and Characterization

Distinguishing between this compound and hemin in a laboratory setting can be achieved through various analytical techniques. Below are detailed methodologies for key experiments.

3.1. Spectrophotometric Analysis

The UV-Visible absorption spectra of this compound and hemin are distinct and can be used for their differentiation.

-

Objective : To differentiate this compound and hemin based on their characteristic Soret band absorption maxima in a given solvent.

-

Materials :

-

This compound sample

-

Hemin sample

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis spectrophotometer

-

Cuvettes

-

-

Protocol :

-

Prepare stock solutions of both this compound and hemin in DMSO at a concentration of 1 mg/mL.

-

From the stock solutions, prepare working solutions of 10 µg/mL in DMSO.

-

Use DMSO as a blank to zero the spectrophotometer.

-

Measure the absorbance of the this compound and hemin solutions from 300 nm to 700 nm.

-

The Soret band for hemin in DMSO is typically observed around 404 nm, while for this compound it may be slightly shifted. The exact position can be sensitive to the solvent and pH.

-

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method for separating and quantifying this compound and hemin.

-

Objective : To separate and identify this compound and hemin in a sample.

-

Materials :

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound and hemin standards

-

-

Protocol :

-

Prepare standard solutions of this compound and hemin in a suitable solvent (e.g., a mixture of the mobile phases).

-

Set up a gradient elution method on the HPLC system, for example, starting with a low percentage of Mobile Phase B and gradually increasing it. A typical gradient might be from 10% to 90% B over 20 minutes.

-

Set the UV detector to monitor at a wavelength corresponding to the Soret band (e.g., 400 nm).

-

Inject the standards to determine their retention times.

-

Inject the unknown sample and compare the retention times of the peaks with those of the standards to identify and quantify this compound and hemin.

-

Visualizing Key Relationships and Workflows

4.1. Chemical Relationship between Heme, this compound, and Hemin

The following diagram illustrates the chemical transformations between heme, this compound, and hemin, highlighting the changes in the iron oxidation state and the axial ligand.

4.2. Experimental Workflow for Spectrophotometric Differentiation

This diagram outlines the logical flow of the experimental protocol for distinguishing this compound from hemin using UV-Vis spectrophotometry.

The Intricate Role of Hematin in Physiological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematin, a hydroxylated form of heme containing iron in the ferric (Fe³⁺) state, plays a multifaceted role in a range of physiological and pathophysiological processes. Beyond its fundamental role as a component of hemoglobin and various hemoproteins, this compound is a dynamic signaling molecule that influences gene expression, enzyme activity, and cellular defense mechanisms. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its impact on key signaling pathways and its therapeutic implications. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of complex biological interactions.

Core Biological Functions of this compound

This compound's physiological effects are diverse, ranging from the regulation of heme biosynthesis to the modulation of antioxidant responses and inflammatory pathways. Its ability to influence these processes stems from its chemical properties, including its capacity to participate in redox reactions and to bind to specific regulatory proteins.

Regulation of Heme Biosynthesis

This compound plays a crucial role in a negative feedback loop that controls its own production. It inhibits the activity of 5-aminolevulinate synthase (ALAS), the rate-limiting enzyme in the heme biosynthetic pathway. This regulation is critical for preventing the toxic accumulation of heme and its precursors.

Induction of Heme Oxygenase-1 (HO-1)

A primary and extensively studied function of this compound is the potent induction of heme oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO).[1][2][3][4][5][6] The products of this reaction have significant cytoprotective, antioxidant, and anti-inflammatory properties. The induction of HO-1 by this compound is a key cellular defense mechanism against oxidative stress.

Modulation of the Keap1-Nrf2-ARE Signaling Pathway

This compound is a well-established activator of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][7][8] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][9] In the nucleus, Nrf2 binds to the ARE in the promoter regions of a wide array of antioxidant and cytoprotective genes, including HMOX1 (the gene encoding HO-1), NQO1, and genes involved in glutathione synthesis, thereby orchestrating a robust antioxidant response.[1][9][10] The precise mechanism of Keap1-Nrf2 disruption by this compound may involve direct interaction with cysteine residues on Keap1 or indirect activation through the generation of reactive oxygen species (ROS).[1][8]

Quantitative Data on this compound's Biological Effects

The following tables summarize quantitative data from various studies on the effects of this compound on gene expression, enzyme activity, and other physiological parameters.

Table 1: In Vitro Dose-Response of this compound on Gene and Protein Expression

| Cell Line | Target | This compound Concentration | Incubation Time | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| mCCDcl1 | HO-1 | 10 µM | 4 hours | ~15-fold | Not specified | [9] |

| mCCDcl1 | NQO1 | 10 µM | 4 hours | ~2.5-fold | ~2-fold | [9] |

| HepG2 | Ferritin-L (Luciferase Reporter) | 80 µM | 24 hours | Not applicable | ~9-fold | [11] |

| Breast Cancer Cells | HOX-1 | 4 µM | Not specified | Not specified | 1.9 ± 0.3 | [12] |

| Breast Cancer Cells | Bilirubin (HO-1 activity marker) | 4 µM | Not specified | Not applicable | 165 ± 7.6 µg/dL | [12] |

Table 2: In Vivo Effects of Hemin/Hematin Administration

| Animal Model | Tissue/Organ | Hemin/Hematin Dose | Administration Route | Time Point | Observed Effect | Reference |

| Rat | Gut | 50 µmol/kg | Subcutaneous | 2 hours pre-ischemia | Increased HO-1 protein expression, reduced mucosal injury | [2] |

| Rat | Liver (cirrhotic) | 30 µmol/kg | Intraperitoneal | 12 and 24 hours pre-ischemia | Increased HO-1 expression, reduced liver cell injury | [3] |

| Mouse (High-Fat Diet) | Adipose Tissue | Not specified (injected 3 times/week for 2 weeks) | Intraperitoneal | 2 weeks | Upregulated HO-1 expression, reduced inflammatory cytokines | [5][6] |

Table 3: Inhibitory Effects of this compound

| Enzyme/Process | System | IC50 / Ki | Inhibition Type | Reference |

| β-Hematin Formation | In vitro | IC50: 1.17 - 1.31 mM | Not applicable | [7] |

| ALA Dehydratase | Rat Liver (in vitro, AlCl3-induced inhibition) | Ki: 4.1 µM (for AlCl3) | Noncompetitive (for AlCl3) | [13] |

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Keap1-Nrf2-ARE Signaling Pathway

The following diagram illustrates the activation of the Keap1-Nrf2-ARE pathway by this compound, leading to the transcription of antioxidant genes.

Caption: this compound activates the Nrf2 pathway, promoting antioxidant gene expression.

Experimental Workflow: Western Blot for HO-1 Induction

The following diagram outlines the key steps in performing a Western blot to detect this compound-induced HO-1 expression.

Caption: Workflow for detecting HO-1 protein levels after this compound treatment.

Detailed Experimental Protocols

Protocol 1: Western Blot for this compound-Induced HO-1 Expression

This protocol details the steps for analyzing the induction of HO-1 protein expression in cultured cells following treatment with this compound.

Materials:

-

Cell line (e.g., HepG2, mCCDcl1)

-

Cell culture medium and supplements

-

This compound solution (stock prepared in 0.1 M NaOH, then diluted in media)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-HO-1 (e.g., from Invitrogen, MA1-112, used at 1:1000 dilution)[12]

-

Primary antibody: anti-β-actin (loading control, e.g., from Sigma, A5441, used at 1:10000 dilution)[12]

-

Secondary antibody: HRP-conjugated anti-mouse IgG (e.g., from Invitrogen, 31430)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 4 hours).[9] Include an untreated control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each plate, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HO-1, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the HO-1 signal to the loading control (β-actin).

Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Nrf2 Binding to the ARE

This protocol describes the procedure to determine if this compound treatment increases the binding of Nrf2 to the Antioxidant Response Element (ARE) in the promoter of target genes like HMOX1.

Materials:

-

Cell line (e.g., K562)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Sonicator

-

Anti-Nrf2 antibody for ChIP

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the ARE region of a target gene (e.g., HMOX1) and a negative control region

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Cell Treatment and Cross-linking: Treat cultured cells with this compound (e.g., 100 µM for 6 hours in K562 cells) and a vehicle control.[10] Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication. Centrifuge to pellet debris.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-Nrf2 antibody or a normal IgG control.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific for the ARE-containing region of the target gene promoter and a negative control genomic region. Use the purified immunoprecipitated DNA and input DNA (chromatin saved before immunoprecipitation) as templates.

-

Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment of the ARE region in the Nrf2-immunoprecipitated samples between this compound-treated and control cells.

Protocol 3: Luciferase Reporter Assay for ARE Activity

This protocol is used to quantify the transcriptional activity of the ARE in response to this compound treatment.

Materials:

-

Cell line (e.g., HepG2)

-

ARE-luciferase reporter vector (containing multiple copies of the ARE sequence upstream of a minimal promoter driving firefly luciferase expression)

-

A control vector expressing Renilla luciferase (for normalization of transfection efficiency)

-

Transfection reagent

-

This compound solution

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the ARE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.

-

Cell Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 80 µM) or a vehicle control.[11]

-

Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the same sample using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of this compound-treated cells by that of the control cells.

Conclusion and Future Directions

This compound is a pivotal signaling molecule that exerts significant control over fundamental cellular processes, most notably the antioxidant response through the induction of HO-1 and activation of the Nrf2 pathway. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound. Future research should focus on further elucidating the direct molecular targets of this compound within signaling cascades, exploring its therapeutic potential in a wider range of diseases characterized by oxidative stress and inflammation, and developing novel therapeutic strategies that leverage its potent cytoprotective effects. A deeper understanding of this compound's biological functions will undoubtedly pave the way for innovative drug development and therapeutic interventions.

References

- 1. Activation of KEAP1/NRF2 stress signaling involved in the molecular basis of hemin-induced cytotoxicity in human pro-erythroid K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of Heme Oxygenase-1 with Hemin Reduces Obesity-Induced Adipose Tissue Inflammation via Adipose Macrophage Phenotype Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DNA and mRNA elements with complementary responses to hemin, antioxidant inducers, and iron control ferritin-L expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Examining Hemin and its Derivatives: Induction of Heme-Oxygenase-1 Activity and Oxidative Stress in Breast Cancer Cells through Collaborative Experimental Analysis and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of aluminum-induced inhibition of delta-aminolevulinic acid dehydratase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Hematin's Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematin, the oxidized form of heme, is a molecule of significant biological and pathological relevance. Its accumulation in various disease states, such as hemolytic anemias, malaria, and sickle cell disease, leads to significant cellular damage, much of which is initiated at the level of the cell membrane. Understanding the intricate interactions between this compound and cellular membranes is crucial for elucidating disease mechanisms and for the development of targeted therapeutic interventions. This technical guide provides an in-depth overview of the current understanding of this compound-membrane interactions, focusing on its effects on membrane structure and function, the induction of oxidative stress, and the subsequent activation of cellular signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research in this critical area.

Introduction

Free this compound is a highly lipophilic molecule that readily partitions into cellular membranes. This interaction triggers a cascade of events, including alterations in membrane fluidity, disruption of membrane protein organization, induction of lipid peroxidation, and ultimately, loss of membrane integrity. This guide will explore these processes in detail, providing researchers with the necessary background and methodologies to investigate the multifaceted effects of this compound on cellular membranes.

This compound's Impact on Membrane Physical Properties

This compound's interaction with the lipid bilayer and membrane proteins leads to significant changes in the physical properties of the cell membrane. These alterations are concentration-dependent and can have profound effects on cellular function.

Alterations in Membrane Fluidity

Electron Spin Resonance (ESR) spectroscopy studies have demonstrated that this compound can decrease the fluidity of the erythrocyte membrane. This is observed as a decrease in the motion of lipid bilayer-specific spin labels. The ordering of the lipid acyl chains is increased in the presence of this compound, leading to a more rigid membrane structure.

Disruption of Membrane Protein Organization

This compound has been shown to disrupt the skeletal protein network of erythrocytes, with a notable impact on the interaction between spectrin and other membrane proteins. This disruption can lead to the aggregation of membrane proteins, including band 3, which plays a critical role in anion exchange and maintaining erythrocyte structural integrity.

Table 1: Quantitative Effects of this compound on Erythrocyte Membrane Properties

| Parameter | This compound Concentration | Observed Effect | Reference |

| Membrane Fluidity | |||

| Rotational motion of spin-labeled sialic acid | 10 µM | >60% decrease | [1] |

| Motion of lipid bilayer-specific spin label (5-NS) | 10 µM | Small but significant decrease (P < 0.02) | [1] |

| Hemolysis | |||

| EC50 for hemolysis (this compound) | 2.5 µM (approx.) | - | [1][2] |

| EC50 for hemolysis (Hemin) | 5.0 µM (approx.) | - | [1][2] |

| Cell Morphology | |||

| Spherization of erythrocytes | 30 nM (this compound), 100 nM (hemin) | Initiation of spherization | [1] |

| Maximal spherization | 1000 nM (this compound), 1500 nM (hemin) | - | [1] |

| Lipid Peroxidation | |||

| Malondialdehyde (MDA) production | Varies with experimental conditions | Increased levels of TBARS | [3] |

This compound-Induced Oxidative Stress and Lipid Peroxidation

One of the most detrimental effects of this compound's interaction with cellular membranes is the initiation of oxidative stress and subsequent lipid peroxidation. The iron atom in the this compound molecule can catalyze the formation of reactive oxygen species (ROS), leading to a chain reaction of lipid degradation.

Table 2: Quantitative Data on this compound-Induced Oxidative Damage

| Parameter | This compound Concentration | Cell Type | Measurement | Result | Reference |

| Reactive Oxygen Species (ROS) | ≥50 μM | K562 pro-erythroid cells | DCF-DA fluorescence | Accumulation of ROS | [4] |

| Lipid Peroxidation | 80 µM | Human Erythrocytes | TBARS Assay (MDA levels) | High rate of lipid peroxidation | [3][5] |

| Protein Aggregation | Not specified | Macrophages | Microscopic analysis | Formation of aggresome-like induced structures (ALIS) | [6][7] |

Signaling Pathways Activated by this compound-Membrane Interactions

The oxidative stress induced by this compound at the cell membrane triggers specific signaling pathways as a cellular defense mechanism. Key among these are the Keap1/Nrf2 and p38 MAPK pathways.

The Keap1/Nrf2 Antioxidant Response Pathway

Hemin-induced ROS production leads to the activation of the transcription factor Nrf2.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress modifies Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1).[4][8]

Caption: Keap1/Nrf2 antioxidant response pathway activated by this compound.

The p38 MAPK Pathway

Free heme can rapidly activate the p38 MAPK signaling cascade in endothelial cells, leading to endothelial barrier dysfunction.[1] This pathway involves the phosphorylation of MKK3, which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates downstream targets such as HSP27, leading to cytoskeletal rearrangements.[1]

Caption: Heme-induced p38 MAPK signaling pathway in endothelial cells.

Experimental Protocols

Hemolysis Assay

This protocol is used to determine the hemolytic activity of this compound on erythrocytes.[2][9][10]

Materials:

-

Fresh human blood with anticoagulant (e.g., EDTA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

This compound stock solution (dissolved in a suitable solvent like NaOH and diluted in PBS)

-

Triton X-100 (positive control for 100% hemolysis)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge fresh blood at 500 x g for 10 minutes.

-

Aspirate the plasma and buffy coat.

-

Wash the red blood cell (RBC) pellet three times with PBS, centrifuging at 500 x g for 5 minutes for each wash.

-

Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of different concentrations of this compound solution.

-

For the negative control, add 100 µL of PBS.

-

For the positive control, add 100 µL of 1% Triton X-100.

-

Add 100 µL of the 2% RBC suspension to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour with gentle shaking.

-

-

Measurement:

-

Centrifuge the plate at 400 x g for 10 minutes to pellet the intact RBCs.

-

Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm (for hemoglobin release).

-

-

Calculation:

-

Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[3][11][12]

Materials:

-

Cell or membrane suspension

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% in 50% acetic acid)

-

MDA standard solution

-

Spectrophotometer or fluorometer

Procedure:

-

Sample Preparation:

-

To 100 µL of the sample (e.g., erythrocyte ghosts), add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2200 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Reaction:

-

To 200 µL of the supernatant, add 200 µL of 0.67% TBA solution.

-

Incubate in a boiling water bath for 10-15 minutes.

-

Cool the samples on ice.

-

-

Measurement:

-

Measure the absorbance at 532 nm or fluorescence (excitation ~530 nm, emission ~550 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of MDA.

-

Determine the MDA concentration in the samples from the standard curve.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.[9][13][14]

Materials:

-

Cultured cells

-

DCF-DA stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS) or appropriate buffer

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Treat cells with different concentrations of this compound for the desired time. Include untreated controls.

-

-

Labeling:

-

Wash the cells with PBS.

-

Incubate the cells with DCF-DA solution (e.g., 10-20 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), flow cytometer, or visualize under a fluorescence microscope.

-

-

Analysis:

-

Quantify the change in fluorescence intensity in this compound-treated cells relative to the untreated control.

-

Electron Spin Resonance (ESR) Spectroscopy for Membrane Fluidity

This protocol provides a general outline for using spin labels to assess membrane fluidity.[15]

Materials:

-

Erythrocyte ghosts

-

Spin label (e.g., 5-doxyl stearic acid for lipid fluidity, or a maleimide spin label for proteins)

-

ESR spectrometer

Procedure:

-

Spin Labeling:

-

Incubate the erythrocyte ghosts with the chosen spin label in a buffer solution. The concentration of the spin label and incubation time will depend on the specific label and membrane preparation.

-

Wash the membranes to remove any unbound spin label.

-

-

ESR Measurement:

-

Transfer the spin-labeled membrane suspension to a quartz capillary tube.

-

Place the capillary tube in the ESR spectrometer.

-

Record the ESR spectrum under controlled temperature conditions.

-

-

Data Analysis:

-

Analyze the ESR spectrum to determine parameters such as the order parameter (S) or rotational correlation time (τc). These parameters provide a measure of the mobility of the spin label and, by inference, the fluidity of its environment.

-

Experimental and Logical Workflows

The investigation of this compound-membrane interactions often follows a structured workflow, from initial characterization to detailed mechanistic studies.

Caption: A generalized experimental workflow for studying this compound-membrane interactions.

Conclusion

The interaction of this compound with cellular membranes is a complex process with significant pathological implications. This guide has provided a comprehensive overview of the key molecular events, including alterations in membrane physical properties, the induction of oxidative stress, and the activation of cellular signaling pathways. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of hematology, cell biology, and drug development, facilitating further investigations into the detrimental effects of this compound and the identification of potential therapeutic strategies to mitigate its toxicity. The use of the described methodologies will enable a more profound understanding of the role of this compound in disease and aid in the design of novel interventions.

References

- 1. Heme induces rapid endothelial barrier dysfunction via the MKK3/p38MAPK axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating drug-liposome interactions using liposomal electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythrocyte Membrane Biophysical Changes Mediated by Pooled Immunoglobulin G and this compound: Electrokinetic and Lipid Peroxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Protein aggregation as a cellular response to oxidative stress induced by heme and iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heme and iron induce protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of spin label and the flow-induced ESR spectral difference for studying erythrocyte deformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perspective on the Application of Erythrocyte Liposome-Based Drug Delivery for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histamine activates p38 MAP kinase and alters local lamellipodia dynamics, reducing endothelial barrier integrity and eliciting central movement of actin fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spin labeling studies of membrane proteins in erythrocyte ghosts from patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electron microscopic observation of the aggregation of membrane proteins in human erythrocyte by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. Decreased erythrocyte membrane fluidity and altered lipid composition in human liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Hematin: A Dual-Natured Modulator of Critical EnEnzyme Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematin, an iron-containing porphyrin, exhibits a fascinating duality in its interaction with key enzymes, acting as both an inhibitor and an activator, thereby influencing a range of critical physiological and pathological processes. This technical guide provides a comprehensive overview of this compound's modulatory effects on enzyme activity, with a focus on its impact on soluble guanylate cyclase (sGC), heme oxygenase-1 (HO-1), and δ-aminolevulinic acid synthase (ALAS). We present quantitative data on its enzymatic interactions, detailed experimental protocols for assessing its activity, and visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction

This compound, the oxidized form of heme, is a crucial molecule involved in a myriad of biological functions. Beyond its well-established role in oxygen transport as the prosthetic group of hemoglobin, this compound has emerged as a significant modulator of enzyme activity. Its ability to interact with and alter the function of various enzymes places it at the crossroads of several vital signaling pathways. This has significant implications for both normal physiology and the pathophysiology of various diseases, making this compound and its derivatives promising candidates for therapeutic intervention. This guide delves into the core mechanisms of this compound's enzymatic modulation, providing the technical details necessary for its study and potential application in drug discovery and development.

Quantitative Data on this compound's Enzyme Modulation

The following tables summarize the available quantitative data on the modulatory effects of this compound on key enzymes.

Table 1: this compound's Inhibition of Soluble Guanylate Cyclase

| Enzyme Target | Modulatory Effect | Parameter | Value | Species | Reference(s) |

| Soluble Guanylate Cyclase | Inhibition | Kᵢ | 3.7 µM | Bovine | [1] |

Table 2: Hemin's Induction of Heme Oxygenase-1 (HO-1)

| Cell Type | Inducer | Concentration | Fold Increase in HO-1 Expression/Activity | Reference(s) |

| HeLa Cells | Hemin | 100 µM | >90% protection against EBOV infection | [2] |

| HFF1 Cells | Hemin | 100 µM | >90% protection against EBOV infection | [2] |

| MDM | Hemin | 100-200 µM | Maximal induction | [2] |

| C-26 Cells | Hemin | 5-10 µM | Increased HO-1 levels | [3] |

Note: Hemin, the precursor of this compound, is often used in experimental settings to induce HO-1. The EC₅₀ values for hemin-induced HO-1 expression are reported to be in the range of 17-30 µM in HeLa and HFF1 cells[2].

Table 3: this compound's Inhibition of δ-Aminolevulinic Acid Synthase (ALAS)

| Enzyme Target | Modulatory Effect | Parameter | Value | Species | Reference(s) |

| δ-Aminolevulinic Acid Synthase 1 (ALAS1) | Feedback Inhibition | - | Concentration-dependent reduction | Human | [4] |

| δ-Aminolevulinic Acid Synthase 2 (ALAS2) | Feedback Inhibition | - | Concentration-dependent reduction | Human | [4] |

Note: While the inhibitory effect is well-established as a feedback mechanism, specific Kᵢ or IC₅₀ values for the direct inhibition of ALAS by this compound are not consistently reported. The regulation is complex, involving transcriptional, translational, and post-translational mechanisms[4][5].

Signaling Pathways Modulated by this compound

This compound's influence on enzyme activity has significant downstream effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate key pathways where this compound plays a modulatory role.

The Nitric Oxide (NO) / cyclic GMP (cGMP) Signaling Pathway

This compound directly inhibits soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). This inhibition curtails the production of the second messenger cyclic guanosine monophosphate (cGMP), which is a critical mediator of vasodilation and other physiological processes.

Heme Oxygenase-1 (HO-1) Induction and the NF-κB Signaling Pathway

Hemin, a precursor to this compound, is a potent inducer of Heme Oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and antioxidant properties. While HO-1 induction is generally protective, free heme and its derivatives can also act as pro-inflammatory signals, activating the NF-κB pathway, a central regulator of inflammation.

Regulation of Heme Biosynthesis

This compound plays a crucial role in the feedback inhibition of its own synthesis by targeting δ-aminolevulinic acid synthase (ALAS), the rate-limiting enzyme in the heme biosynthetic pathway. This regulation occurs at multiple levels to maintain heme homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the modulatory effects of this compound on enzyme activity.

General Experimental Workflow for Studying Enzyme Modulation

A systematic approach is crucial for characterizing the modulatory effects of a compound like this compound on enzyme activity. The following workflow outlines the key steps from initial screening to detailed kinetic analysis.

References

- 1. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of the heme oxygenase-1 inducer hemin against Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of delta-aminolevulinic acid and the regulation of heme formation by immature erythroid cells in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Mechanisms for Heme-dependent Degradation of ALAS1 Protein as a Component of Negative Feedback Regulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Hematin: From Porphyria's Remedy to Inflammatory Mediator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematin, a hydroxylated form of heme containing iron in its ferric (Fe³⁺) state, has a rich and complex history in biomedical research. Initially identified for its crucial role in the treatment of acute porphyrias, a group of rare genetic disorders affecting heme synthesis, its physiological and pathological significance has expanded to encompass key roles in inflammation, innate immunity, and cellular signaling. This technical guide provides a comprehensive overview of the history, discovery, and biomedical importance of this compound, with a focus on its therapeutic applications and its function as a signaling molecule. We will delve into the experimental methodologies used to study this compound, present quantitative data in a structured format, and provide visual representations of the key signaling pathways it modulates.

Chemical Properties and Synthesis

This compound, chemically known as ferriprotoporphyrin IX hydroxide, is derived from heme through the oxidation of the central iron atom from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This transformation is often facilitated by chemical oxidants in a laboratory setting.[1] For experimental use, this compound is typically prepared from hemin (the chloride salt of ferriprotoporphyrin IX).

Preparation of this compound Stock Solution (1 mM) for In Vitro Experiments

A common method for preparing a this compound stock solution for cell culture experiments involves dissolving hemin powder in a basic solution, such as 20 mM NaOH.[2] The concentration can be verified spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax), which is around 385 nm, using a molar extinction coefficient of approximately 58.4 mM⁻¹cm⁻¹.[2] For some applications, hemin is first dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted into the appropriate buffer.[2][3] It is crucial to ensure that the final concentration of the solvent (e.g., NaOH or DMSO) in the cell culture medium is not cytotoxic.

Therapeutic Applications in Acute Porphyrias

The most well-established therapeutic application of this compound is in the management of acute attacks of porphyria.[4][5] The porphyrias are a group of metabolic disorders caused by deficiencies in the enzymes of the heme biosynthesis pathway, leading to the accumulation of toxic porphyrin precursors, such as δ-aminolevulinic acid (ALA) and porphobilinogen (PBG).[6]

Mechanism of Action

This compound acts through a negative feedback mechanism to suppress the activity of δ-aminolevulinate synthase (ALAS), the rate-limiting enzyme in the heme synthesis pathway.[7][8] By replenishing the hepatic heme pool, this compound reduces the overproduction of ALA and PBG, thereby alleviating the neurotoxic symptoms associated with acute porphyria attacks.[9]

Clinical Efficacy and Administration

Clinical trials have demonstrated the efficacy of intravenous this compound in reducing the excretion of porphyrin precursors and improving the clinical symptoms of acute porphyria attacks.[5][9][10]

Table 1: Summary of Clinical Data on this compound Therapy for Acute Porphyria

| Parameter | Value/Observation | Reference(s) |

| Therapeutic Dosage | 1-4 mg/kg/day intravenously | [11] |

| Duration of Treatment | 3-14 days | [11] |

| Maximum Daily Dose | Not to exceed 6 mg/kg/24 hr | [11] |

| Clinical Improvement | Prompt and gratifying clinical improvement observed. | [9] |

| Biochemical Response | Marked lowering of serum and urine porphobilinogen and δ-aminolevulinic acid. | [9] |

Experimental Protocol: Quantification of Urinary Porphyrin Precursors

The therapeutic efficacy of this compound is monitored by measuring the levels of ALA and PBG in the urine.[12][13][14]

Protocol: Quantitative Analysis of Urinary ALA and PBG

-

Sample Collection: Collect a 24-hour urine specimen, keeping it protected from light and refrigerated during collection.[13]

-

Sample Preparation: No extensive pre-treatment is typically required for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

-

Analysis by LC-MS/MS:

-

Data Analysis: Calculate the concentrations of ALA and PBG in the urine sample by comparing the signal intensities to those of known standards.

This compound in Inflammation and Innate Immunity

Beyond its therapeutic role, this compound is now recognized as a potent damage-associated molecular pattern (DAMP) that can trigger inflammatory responses.[1] When released from damaged cells or during hemolysis, free heme and this compound can activate innate immune cells, leading to the production of pro-inflammatory cytokines.

Induction of Heme Oxygenase-1 (HO-1)

As a cellular defense mechanism against the pro-oxidant effects of free heme, cells upregulate the expression of heme oxygenase-1 (HO-1). HO-1 catabolizes heme into biliverdin (which is subsequently converted to the antioxidant bilirubin), free iron (which is sequestered by ferritin), and carbon monoxide (CO), all of which have cytoprotective and anti-inflammatory properties.

Experimental Protocol: Western Blot for HO-1 Induction

Protocol: Analysis of this compound-Induced HO-1 Expression in Macrophages

-

Cell Culture and Treatment:

-

Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treat the cells with varying concentrations of this compound (e.g., 10-50 µM) for different time points (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HO-1 overnight at 4°C.[18]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[18]

-

Activation of Toll-Like Receptor 4 (TLR4)

This compound can directly activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[4] This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

Activation of the NLRP3 Inflammasome

This compound is also a potent activator of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the processing and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1]

Experimental Protocol: Quantification of Cytokine Secretion

Protocol: Measurement of this compound-Induced Cytokine Production from Macrophages

-

Cell Culture and Stimulation:

-

Isolate and culture primary bone marrow-derived macrophages (BMDMs) or use a macrophage cell line.[19][20]

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate pro-IL-1β expression.[21]

-

Stimulate the primed cells with various concentrations of this compound (e.g., 25-100 µM) for 4-24 hours.

-

-

Supernatant Collection:

-

Collect the cell culture supernatants and centrifuge to remove any detached cells or debris.[19]

-

-

Cytokine Quantification by ELISA:

-

Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentrations of IL-1β and TNF-α in the supernatants according to the manufacturer's instructions.[19]

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to a colored product.

-

Measure the absorbance of the colored product using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.

-

Quantitative Data on this compound's Biological Activities

The biological effects of this compound are dose-dependent. Below is a summary of some of the reported quantitative data.

Table 2: Quantitative Data on this compound's Biological Effects

| Biological Effect | Cell Type/System | Quantitative Value | Reference(s) |

| Cytotoxicity (IC50) | HepG2 (human liver cancer cells) | >100 µM (for related compounds) | [22] |

| Induction of HO-1 | Macrophages | Concentration-dependent increase | [23][24] |

| Activation of TLR4 | Microglia, Macrophages | Effective at µM concentrations | [4] |

| Activation of NLRP3 | Macrophages, Endothelial cells | Effective at µM concentrations | [1] |

| Inhibition of ALAS | Rat liver mitochondria | Effective at low µM concentrations | [7][25] |

Conclusion

This compound stands as a molecule of significant biomedical importance, bridging the gap between a targeted therapeutic for a rare metabolic disorder and a fundamental player in the innate immune response. Its history, from the empirical treatment of porphyria to the detailed elucidation of its role in inflammatory signaling, highlights the continuous evolution of our understanding of this multifaceted compound. For researchers and drug development professionals, a thorough comprehension of this compound's dual nature is critical. Its ability to both ameliorate a disease of heme synthesis and trigger potent inflammatory cascades underscores the importance of context in its biological activity. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the therapeutic potential and pathological implications of this compound, paving the way for the development of novel therapeutic strategies targeting the pathways it modulates.

References

- 1. The NLRP3 inflammasome fires up heme-induced inflammation in hemolytic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Heme activates TLR4-mediated inflammatory injury via MyD88/TRIF signaling pathway in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound therapy for acute porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An update of clinical management of acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition by hemin of increase of delta-aminolevulinate synthetase in liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of synthesis and intracellular translocation of delta-aminolevulinate synthase by heme and its relation to the heme saturation of tryptophan pyrrolase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound in hepatic porphyria. Further studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. reference.medscape.com [reference.medscape.com]

- 12. Porphobilinogen, Quantitative, Urine 24h - Diagnostic Tests | Purchase the test online | Diagnostiki Athinon [eshop.athenslab.gr]

- 13. neurology.testcatalog.org [neurology.testcatalog.org]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Heme oxygenase-1 regulates inflammation and mycobacterial survival in human macrophages during M. tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Heme Oxygenase-1 Contributes to an Alternative Macrophage Activation Profile Induced by Apoptotic Cell Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Potential Role of Heme Oxygenase-1 in the Resolution of Experimentally Induced Colitis through Regulation of Macrophage Polarization [gutnliver.org]

- 25. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Natural Sources and Endogenous Production of Hematin

Introduction

Hematin is a crucial iron-containing porphyrin that plays a significant role in various biological processes. It is chemically distinct from heme and hemin, a differentiation based on the oxidation state of the central iron atom and its coordinating ligand. Heme contains a ferrous (Fe2+) iron atom, which is essential for oxygen transport in hemoglobin.[1] In contrast, both this compound and hemin possess a ferric (Fe3+) iron atom.[1] The key distinction between them lies in the ligand attached to the iron: this compound has a hydroxide (OH-) ligand, whereas hemin has a chloride (Cl-) ligand.[2] this compound is typically formed through the oxidation of heme.[2]

While essential for hemoproteins, free heme and its oxidized form, this compound, can be toxic, catalyzing the production of reactive oxygen species.[3] Therefore, their concentrations are tightly regulated through complex pathways of synthesis and degradation. This guide provides an in-depth overview of the natural dietary sources of heme, the intricate pathway of its endogenous production, the subsequent formation of this compound, and the experimental methodologies used for its quantification, tailored for researchers and drug development professionals.

Section 1: Natural Sources of this compound Precursors (Heme Iron)